molecular formula C6H12ClNO3 B3253294 4-Aminooxane-2-carboxylic acid hydrochloride CAS No. 2228118-13-4

4-Aminooxane-2-carboxylic acid hydrochloride

Cat. No.: B3253294
CAS No.: 2228118-13-4
M. Wt: 181.62
InChI Key: OHIKWDOXXVSHMN-UHFFFAOYSA-N
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Description

4-Aminooxane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is also known by its IUPAC name, 4-aminotetrahydro-2H-pyran-2-carboxylic acid hydrochloride . This compound is characterized by the presence of an amino group, a carboxylic acid group, and a hydrochloride salt, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

4-Aminooxane-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Safety and Hazards

This compound has been classified as potentially hazardous. It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminooxane-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-Aminooxane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-aminooxane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and ionic interactions with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic Acid Hydrochloride: Similar in structure but with a different carbon chain length.

    4-Aminocyclohexane-1-carboxylic Acid Hydrochloride: Contains a cyclohexane ring instead of a tetrahydropyran ring.

    4-Aminobenzoic Acid Hydrochloride: Features a benzene ring instead of a tetrahydropyran ring.

Uniqueness

4-Aminooxane-2-carboxylic acid hydrochloride is unique due to its tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

4-aminooxane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIKWDOXXVSHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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